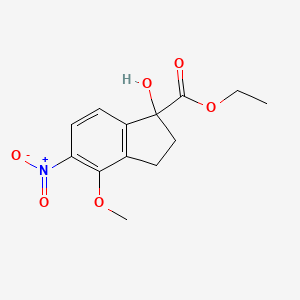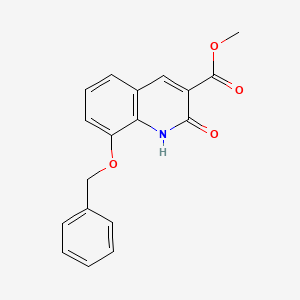![molecular formula C8H5ClF3N3 B13050650 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B13050650.png)
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is a heterocyclic compound that features a unique imidazo[1,2-A]pyrazine core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-nitropyrazine with methylamine and trifluoroacetic anhydride, followed by cyclization to form the imidazo[1,2-A]pyrazine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.
Agrochemicals: This compound has shown nematicidal and fungicidal activities, making it a candidate for developing new pesticides.
Material Science: Its unique structure makes it useful in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of 6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with DNA replication or induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
8-Chloro-6-(trifluoromethyl)imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
6-Chloro-2-methylimidazo[1,2-A]pyridine: Lacks the trifluoromethyl group, which can affect its chemical properties and biological activities.
Uniqueness
6-Chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-A]pyrazine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for developing drugs with improved pharmacokinetic properties .
特性
分子式 |
C8H5ClF3N3 |
|---|---|
分子量 |
235.59 g/mol |
IUPAC名 |
6-chloro-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-2-15-3-5(9)14-6(7(15)13-4)8(10,11)12/h2-3H,1H3 |
InChIキー |
BYXHHBPYGFHGGJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CN2C=C(N=C(C2=N1)C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-Chloro-2-cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13050599.png)



![1H-Pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13050621.png)





![(3S)-6-Methyl-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13050636.png)
